4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide
Description
4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide (CAS: 182949-55-9) is a sulfonamide derivative featuring a thienyl-substituted ethylidene moiety. This compound belongs to a class of molecules widely studied for their applications in medicinal chemistry, catalysis, and materials science. The sulfonamide group (-SO₂NH-) and the thienyl heterocycle contribute to its unique electronic and steric properties, making it a candidate for antimicrobial agents, ligand design, and intermediates in organic synthesis .
Properties
Molecular Formula |
C13H13NO2S2 |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-methyl-N-(1-thiophen-2-ylethylidene)benzenesulfonamide |
InChI |
InChI=1S/C13H13NO2S2/c1-10-5-7-12(8-6-10)18(15,16)14-11(2)13-4-3-9-17-13/h3-9H,1-2H3 |
InChI Key |
DGEWUJOXOQCGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-thienylacetaldehyde under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonamide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Molecular Properties
Key Observations :
Key Observations :
- The target compound is typically synthesized via hydrazone formation, whereas indole- or hydrazineyl-containing analogues require transition-metal catalysts (Au, Cu) for regioselective cyclization .
- Diastereomer ratios (e.g., 2:1 for 3u/3’u in ) highlight challenges in stereochemical control for bulkier substituents .
Physical and Spectral Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
- The target compound’s IR spectrum would show characteristic sulfonamide S=O stretches (~1338 cm⁻¹) and C=N vibrations (~1595 cm⁻¹), consistent with hydrazone derivatives .
- $ ^1H $ NMR signals for thienyl protons (δ 6.8–7.5) differ markedly from phenyl analogues (δ 7.2–7.6), aiding structural elucidation .
Biological Activity
4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide, a compound belonging to the class of benzenesulfonamides, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
- Chemical Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : 253.31 g/mol
The synthesis of this compound typically involves the condensation of 4-methylbenzenesulfonamide with 2-thienylacetaldehyde. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, research has shown that certain benzenesulfonamides selectively inhibit carbonic anhydrase (CA) isoforms, particularly hCA IX, which is associated with tumor hypoxia. The inhibition of hCA IX has been linked to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .
Table 1: Inhibitory Potency Against Carbonic Anhydrase Isoforms
| Compound | hCA II Inhibition (nM) | hCA IX Inhibition (nM) |
|---|---|---|
| This compound | 9.5 - 172.0 | 7.5 - 131.5 |
| Other Sulfonamides | Varies | Varies |
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated notable antimicrobial activity. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting biofilm formation and bacterial growth.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| MRSA | 15.625 - 62.5 | 24 |
| E. coli | 3.5 - 15 | 22 |
| S. epidermidis | >1562.5 | Not Significant |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and microbial resistance:
- Inhibition of Carbonic Anhydrases : The selective inhibition of CA IX disrupts pH regulation in tumors, leading to reduced proliferation and survival of cancer cells .
- Antibiofilm Properties : By targeting bacterial biofilms, this compound can enhance the efficacy of traditional antibiotics, making it a potential candidate for combination therapies against resistant strains .
Case Studies and Research Findings
Several studies have explored the efficacy of benzenesulfonamide derivatives in clinical settings:
- A study focusing on the use of benzenesulfonamides in combination with existing chemotherapeutics showed enhanced tumor suppression in preclinical models .
- Another investigation highlighted the compound's role in reducing biofilm formation in MRSA strains, suggesting its application in treating chronic infections where biofilms are prevalent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
